2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole
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Overview
Description
2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been found to have potential as a cancer immunotherapy agent, as it can enhance the anti-tumor immune response.
Mechanism of Action
2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole works by blocking the adenosine A2A receptor, which is known to suppress immune cells. By blocking this receptor, 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole can enhance the anti-tumor immune response and promote tumor regression.
Biochemical and Physiological Effects:
2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole has been found to have several biochemical and physiological effects. It has been shown to increase the number of activated T cells and reduce the number of regulatory T cells, which can suppress the immune response. 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole has also been found to increase the production of cytokines, which are signaling molecules that play a key role in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole in lab experiments is that it has been shown to be effective in preclinical models of several types of cancer. This suggests that it may have potential as a cancer immunotherapy agent in humans. However, one limitation is that more research is needed to determine the optimal dosing and administration of 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole.
Future Directions
There are several future directions for research on 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole. One area of focus is the development of combination therapies that include 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole and other immunotherapy agents. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole. Additionally, more research is needed to determine the long-term safety and efficacy of 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole in humans.
Synthesis Methods
The synthesis of 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole involves several steps, including the reaction of 2-(methylthio)imidazole with 4-methoxy-2-methylphenylboronic acid, followed by the reaction of the resulting intermediate with 3-(4-chlorophenyl)prop-2-yn-1-ol. The final product is obtained through a sulfenylation reaction.
Scientific Research Applications
2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole has been the focus of several scientific studies, particularly in the field of cancer immunotherapy. It has been found to enhance the anti-tumor immune response by blocking the adenosine A2A receptor, which is known to suppress immune cells. 2-[3-(4-Chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole has been shown to be effective in preclinical models of several types of cancer, including melanoma, lung cancer, and colorectal cancer.
properties
IUPAC Name |
2-[3-(4-chlorophenyl)prop-2-ynylsulfanyl]-1-(4-methoxy-2-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-15-14-18(24-2)9-10-19(15)23-12-11-22-20(23)25-13-3-4-16-5-7-17(21)8-6-16/h5-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHLDUZMNQFBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C=CN=C2SCC#CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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